![molecular formula C12H14ClN3OS B1275369 5-[1-(3-氯苯氧基)乙基]-4-乙基-4H-1,2,4-三唑-3-硫醇 CAS No. 478686-86-1](/img/structure/B1275369.png)

5-[1-(3-氯苯氧基)乙基]-4-乙基-4H-1,2,4-三唑-3-硫醇

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

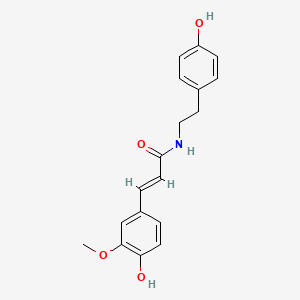

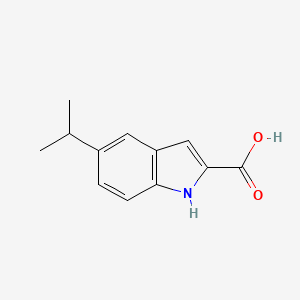

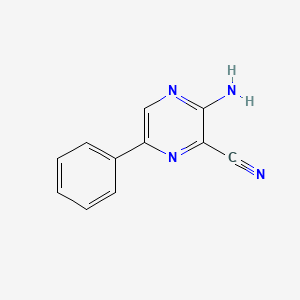

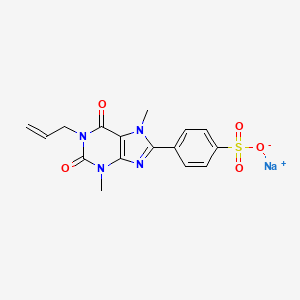

The compound "5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is a derivative of 1,2,4-triazole, which is a heterocyclic compound featuring a five-membered ring of two carbon atoms and three nitrogen atoms. The triazole ring is known for its various biological activities and is a core structure in many pharmaceuticals. The presence of a thiol group, as well as the chlorophenoxy moiety, suggests potential for interactions with biological systems, possibly leading to therapeutic effects.

Synthesis Analysis

While the specific synthesis of "5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol" is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of related triazole derivatives often involves the cyclization of thiosemicarbazides or the reaction of azides with nitriles or alkenes. The introduction of substituents like the chlorophenoxy group typically involves nucleophilic substitution reactions .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized by the triazole ring, which can engage in hydrogen bonding and coordinate to metal ions due to the presence of nitrogen atoms. The chlorophenoxy moiety would likely influence the electronic distribution within the molecule, potentially affecting its reactivity and interaction with biological targets. The crystal structure of a related compound, 5-(p-tolyl)-4-[2-(2,4-dichlorophenoxy)acetamido]-1,2,4-triazole-3-thione, shows dihedral angles between the triazole ring and substituted benzene rings, indicating the spatial arrangement that could be similar in the compound of interest .

Chemical Reactions Analysis

Triazole derivatives are known to participate in various chemical reactions. They can act as ligands in coordination chemistry, form hydrogen bonds due to the presence of nitrogen, and undergo nucleophilic substitution reactions at the thiol group. The chlorophenoxy group could also be reactive towards nucleophiles, potentially leading to further derivatization of the compound .

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives are influenced by their substituents. The presence of an ethyl group and a thiol might confer lipophilic character to the compound, affecting its solubility and membrane permeability. The chlorophenoxy group could contribute to the compound's overall polarity and reactivity. The vibrational spectroscopic analysis of a similar compound, 4-(2-chlorophenyl)-2-ethyl-9-methyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, using FT-IR and FT-Raman techniques, along with quantum mechanical methods, could provide insights into the vibrational modes and electronic properties of the compound of interest .

科学研究应用

化学合成和修饰

包括类似于5-[1-(3-氯苯氧基)乙基]-4-乙基-4H-1,2,4-三唑-3-硫醇在内的5-取代的4-苯基-4H-1,2,4-三唑-3-硫醇化合物一直是化学合成的焦点。这些化合物参与各种反应,如烷基化和氨甲基化,导致新的3-硫代-1,2,4-三唑的形成。三唑-3-硫醇与福尔马林和丙烯腈的相互作用导致N2-羟甲基和3-(2-氰乙基)硫代衍生物的形成,展示了该化合物的反应性和在创造多样化化学结构方面的潜力 (Kaldrikyan, Minasyan, & Melik-Ogandzanyan, 2016)。

抗微生物活性

新型1,2,4-三唑,包括类似于5-[1-(3-氯苯氧基)乙基]-4-乙基-4H-1,2,4-三唑-3-硫醇的结构,在抗微生物应用中显示出潜力。这些化合物的合成及其后续的抗微生物活性评估表明它们具有中等至良好的抗微生物性能,暗示了它们在医学和制药研究中的实用性 (Martin, 2020)。

保护作用和抗氧化活性

三唑-硫醇衍生物已被研究用于对乙醇诱导的氧化应激的保护作用,表明它们在治疗应用中的潜力,特别是有关特定器官氧化应激控制的方面 (Aktay, Tozkoparan, & Ertan, 2005)。此外,某些三唑-硫醚的S-取代衍生物已经表现出显著的抗氧化活性,进一步强调了该化合物在对抗与氧化应激相关的疾病中的潜力 (Tumosienė, Jonuškienė, Kantminienė, & Beresnevičius, 2014)。

安全和危害

The safety information available indicates that this compound may be hazardous. The hazard statements include H302, H315, H319, H335 . These codes correspond to specific hazard statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) .

未来方向

属性

IUPAC Name |

3-[1-(3-chlorophenoxy)ethyl]-4-ethyl-1H-1,2,4-triazole-5-thione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14ClN3OS/c1-3-16-11(14-15-12(16)18)8(2)17-10-6-4-5-9(13)7-10/h4-8H,3H2,1-2H3,(H,15,18) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPGJBFIWJVGLRC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=NNC1=S)C(C)OC2=CC(=CC=C2)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14ClN3OS |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10395954 |

Source

|

| Record name | 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

283.78 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

CAS RN |

478686-86-1 |

Source

|

| Record name | 5-[1-(3-chlorophenoxy)ethyl]-4-ethyl-4H-1,2,4-triazole-3-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10395954 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![6'-fluoro-2',3'-dihydro-2H,5H-spiro[imidazolidine-4,4'-thiochromene]-2,5-dione 1',1'-dioxide](/img/structure/B1275337.png)